molecular formula C11H14O3 B096351 5-tert-Butyl-2-hydroxybenzoic acid CAS No. 16094-31-8

5-tert-Butyl-2-hydroxybenzoic acid

Cat. No. B096351
CAS RN: 16094-31-8
M. Wt: 194.23 g/mol
InChI Key: XAICWTLLSRXZPB-UHFFFAOYSA-N
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Description

5-tert-Butyl-2-hydroxybenzoic acid is a derivative of hydroxybenzoic acid, which is a type of phenolic acid, a class of compounds known for their antioxidant properties. The tert-butyl group attached to the benzene ring is a bulky substituent that can influence the chemical and physical properties of the molecule. This compound is structurally related to 3,5-di-tert-butyl-4-hydroxybenzoic acid, which has been synthesized and studied for its potential applications and properties .

Synthesis Analysis

The synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid, a closely related compound, has been achieved through various methods. One approach involves the cyclic process from carbon dioxide and 3,5-di-tert-butyl-4-phenol using bismuth-based C-H bond activation and CO2 insertion chemistry . Another method for synthesizing 3,5-di-tert-butyl-4-hydroxybenzoic acid involves the treatment of 2,6-di-tert-butyl-4-methylphenol with bromine in acetic acid, followed by oxidation with Jones reagent to yield the desired product in 63.7% overall yield . These methods highlight the potential synthetic routes that could be adapted for the synthesis of 5-tert-Butyl-2-hydroxybenzoic acid.

Molecular Structure Analysis

The molecular structure of compounds related to 5-tert-Butyl-2-hydroxybenzoic acid often features significant non-covalent interactions such as hydrogen bonding. For instance, in the case of 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole, molecules are linked into chains by a single C-H...N hydrogen bond . Such structural analyses are crucial for understanding the behavior of 5-tert-Butyl-2-hydroxybenzoic acid in various environments and could predict its potential for forming hydrogen-bonded networks.

Chemical Reactions Analysis

The chemical reactivity of 5-tert-Butyl-2-hydroxybenzoic acid can be inferred from studies on similar compounds. For example, the oxyarylcarboxy dianion intermediate in the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid undergoes decarboxylation upon reaction with iodine and reacts with trimethylsilyl chloride to produce a trimethylsilyl ether . Additionally, electrochemical oxidation studies of 3,4-dihydroxybenzoic acid and 4-tert-butylcatechol have shown that these compounds can undergo Michael addition reactions under electro-decarboxylation to yield coumestan derivatives . These reactions provide insights into the types of chemical transformations that 5-tert-Butyl-2-hydroxybenzoic acid may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-tert-Butyl-2-hydroxybenzoic acid can be deduced from its molecular structure and the properties of similar compounds. The presence of the tert-butyl group is likely to increase the compound's hydrophobicity and steric hindrance, affecting its solubility and reactivity. The hydroxy group contributes to the compound's ability to act as a hydrogen bond donor or acceptor, which can influence its boiling point, melting point, and solubility in different solvents. The antioxidant activity of related compounds, such as those derived from 3,5-di-tert-butyl-4-hydroxybenzoic acid, has been evaluated, showing significant free-radical scavenging ability . These properties are essential for understanding the behavior of 5-tert-Butyl-2-hydroxybenzoic acid in biological systems and its potential applications as an antioxidant.

Scientific Research Applications

  • Pharmaceuticals

    • Hydroxybenzoic acids have been studied for their potential as dual inhibitors of COX-2 and 5-LOX enzymes . These enzymes are involved in inflammation, and inhibiting them could lead to more effective and safer anti-inflammatory drugs .
    • The study involved the design and synthesis of new dual COX-2 and 5-LOX inhibitors, and the evaluation of their enzyme inhibition potential and redox properties .
    • The results showed that seven out of thirteen synthesized compounds proved to be dual COX-2 and 5-LOX inhibitors. These compounds expressed good COX-2/COX-1 selectivity. Moreover, dual inhibitors showed good antioxidant properties .
  • Plant Physiology

    • As a plant allelochemical, hydroxybenzoic acids can restrain the glycolysis processes of metabolic enzymes and the oxidative pentose phosphate mechanism directly to inhibit seed germination and root growth .
    • Hydroxybenzoic acids can also powerfully reduce ion uptake, photosynthesis, and water transpiration, and lead to proteins and DNA damage in plant cells .
  • Chemical Synthesis

    • 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, a derivative of hydroxybenzoic acid, was used in the synthesis of Mn (III)-salen complex and its diamino precursor .
    • This compound is used for an enantioselective copper-catalyzed addition of phenylacetylene to imines .
  • Fungicide

    • Hydroxybenzoic acid-based hydrazide–hydrazones have been found to be potent growth inhibition agents of laccase-producing phytopathogenic fungi . These compounds can be useful in the protection of oilseed crops .
    • The research involved testing thirty-five semi-synthetic hydrazide–hydrazones with aromatic fragments of natural origin against phytopathogenic laccase-producing fungi such as Botrytis cinerea, Sclerotinia sclerotiorum, and Cerrena unicolor .
    • The results showed that the highest antifungal activity was shown by derivatives of 4-hydroxybenzoic acid and salicylic aldehydes with 3-tert-butyl, phenyl, or isopropyl substituents .
  • Chemical Synthesis

    • Pinacol boronic esters, which can be derived from hydroxybenzoic acids, are highly valuable building blocks in organic synthesis .
    • Protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported . This process can be used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
  • Synthesis of Carboxylate

    • A synthesis method involving methyl hydroxybenzoate, which can be derived from hydroxybenzoic acids, has been applied in the preparation of carboxylate .
    • This method can solve problems such as poor selectivity, and achieves low production cost, controllable dosage, and easy industrialization .
  • Antifungal Agents

    • Hydroxybenzoic acid-based hydrazide–hydrazones have been found to be potent growth inhibition agents of laccase-producing phytopathogenic fungi . These compounds can be useful in the protection of oilseed crops .
    • The research involved testing thirty-five semi-synthetic hydrazide–hydrazones with aromatic fragments of natural origin against phytopathogenic laccase-producing fungi such as Botrytis cinerea, Sclerotinia sclerotiorum, and Cerrena unicolor .
    • The results showed that the highest antifungal activity was shown by derivatives of 4-hydroxybenzoic acid and salicylic aldehydes with 3-tert-butyl, phenyl, or isopropyl substituents .
  • Organic Synthesis

    • Pinacol boronic esters, which can be derived from hydroxybenzoic acids, are highly valuable building blocks in organic synthesis .
    • Protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported . This process can be used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
  • Synthesis of Mn (III)-salen complex

    • 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, a derivative of hydroxybenzoic acid, was used in the synthesis of Mn (III)-salen complex and its diamino precursor .
    • This compound is used for an enantioselective copper-catalyzed addition of phenylacetylene to imines .
  • Preparation of Carboxylate

    • A synthesis method involving methyl hydroxybenzoate, which can be derived from hydroxybenzoic acids, has been applied in the preparation of carboxylate .
    • This method can solve problems such as poor selectivity, and achieves low production cost, controllable dosage, and easy industrialization .

Safety And Hazards

The safety data sheet for 5-tert-Butyl-2-hydroxybenzoic acid indicates that it has a hazard alert code of 2 . The signal word is “Warning” and the precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

5-tert-butyl-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-11(2,3)7-4-5-9(12)8(6-7)10(13)14/h4-6,12H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAICWTLLSRXZPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60167042
Record name 5-(1,1-Dimethylethyl)salicylic acid
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-tert-Butyl-2-hydroxybenzoic acid

CAS RN

16094-31-8
Record name 5-(1,1-Dimethylethyl)-2-hydroxybenzoic acid
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Record name 5-(1,1-Dimethylethyl)salicylic acid
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Record name 16094-31-8
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Synthesis routes and methods I

Procedure details

Sulfamic acid (1.76 g, 18.1 mmol) and sodium dihydrogenphosphate (7.33 g, 47 mmol) were added to a solution of 5-[(1,1-dimethyl)ethyl]-2-hydroxybenzaldehyde (2.15 g, 12.1 mmol) in 1,4-dioxane (100 mL) and water (40 mL). A solution of sodium chlorite (1.76 g, 15.5 mmol) in water (10 mL) was added to the mixture under ice cooling, and it was stirred for 1 hour. Then, sodium sulfite (1.80 g, 14.3 mmol) was added to the mixture, and it was stirred for 30 minutes. Concentrated hydrochloric acid was added to the reaction mixture, and pH was adjusted to 1. The residue obtained by evaporation of 1,4-dioxane under reduced pressure was extracted with ethyl acetate. The organic layer was washed with water and brine, and dried over anhydrous magnesium sulfate. The residue obtained by evaporation of the solvent under reduced pressure was washed with n-hexane under suspension to give the title compound (1.81 g, 77.4%) as a white powder.
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1.76 g
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7.33 g
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2.15 g
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100 mL
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40 mL
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1.76 g
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10 mL
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1.8 g
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Yield
77.4%

Synthesis routes and methods II

Procedure details

5-tert-Butyl-2-hydroxy-benzaldehyde (1.4 g, 6.0 mmol, prepared according to Smith W. E. J. Org. Chem. 1972, 37, 3972-3973) was taken up in 30 mL of a 2M solution of 2-methyl-2-butene in tetrahydrofuran. t-Butanol (30 mL) was added. Sodium dihydrogenphosphate (2.6 g, 18.8 mmol) and sodium chlorite (1.4 g, 12.3 mmol) were then added as a solution in 12 mL of water. The reaction mixture was stirred at room temperature for 2 h. It was diluted with ethyl acetate and washed with 1N hydrochloric acid. The aqueous layers were extracted three times with ethyl acetate. The combined organic layers were washed with a saturated solution of Na2S2O3, brine, and dried over anhydrous magnesium sulfate. The solids were filtered off, and the filtrate was concentrated to give 5-tert-butyl-2-hydroxy-benzoic acid (1.5 g, quant.), which was used in the next step without further purification.
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1.4 g
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12 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-tert-Butyl-2-hydroxybenzoic acid
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Citations

For This Compound
3
Citations
F de Jesus Cortez, M Suzawa, S Irvy, JM Bruning… - PLoS …, 2016 - journals.plos.org
Conventional efforts relying on high-throughput physical and virtual screening of large compound libraries have failed to yield high-efficiency chemical probes for many of the 48 human …
Number of citations: 14 journals.plos.org
AS Lindsey, H Jeskey - Chemical reviews, 1957 - ACS Publications
The Kolbe-Schmitt reaction has been a standard procedure for the preparation of aromatic hydroxy acids for over ninety years. In general, substitution occurs ortho to the phenolic …
Number of citations: 479 pubs.acs.org
WJ Welsh, SJ Yu, A Nair - 2006 - irl.umsl.edu
The invention provides compounds of formula I: wherein R 1 to R 4 and n have any of the meanings defined in the specification and their pharmaceutically acceptable salts. The …
Number of citations: 2 irl.umsl.edu

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